molecular formula C21H20ClN3OS B2639905 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1206991-58-3

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2639905
CAS RN: 1206991-58-3
M. Wt: 397.92
InChI Key: YWXHAVLUDWOVGA-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thioamide derivative of imidazole and has been studied for its various biological activities.

Scientific Research Applications

Antimicrobial Activity

Several derivatives of similar compounds have been synthesized and tested for their antibacterial activity, showing significant results. For instance, derivatives synthesized from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide demonstrated considerable antibacterial potency (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, novel 2-(chromon-3-yl)imidazole derivatives showed significant inhibitory activity against various pathogenic bacterial and fungal strains (Sharma et al., 2017).

Anticancer Activity

Compounds with a similar structure have exhibited promising anticancer activities. For example, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives were found to have reasonable anticancer activity against a variety of human tumor cell lines, showing high activity particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives highlighted their considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Research on benzimidazole derivatives, including compounds structurally similar to the one , has revealed their potential as corrosion inhibitors for metals in acidic environments. These derivatives have shown to significantly increase the inhibition efficiency, offering protection against corrosion for carbon steel in hydrochloric acid solution (Rouifi et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-3-12-25-19(16-6-4-15(2)5-7-16)13-23-21(25)27-14-20(26)24-18-10-8-17(22)9-11-18/h3-11,13H,1,12,14H2,2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXHAVLUDWOVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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